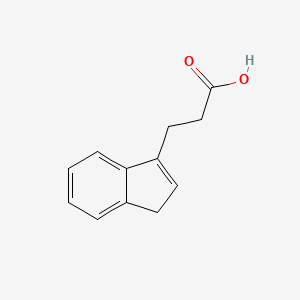

3-(1H-Inden-3-YL)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(1H-Inden-3-YL)propanoic acid: is an organic compound that belongs to the class of indene derivatives. Indene is a bicyclic aromatic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring. The compound is characterized by the presence of a propanoic acid group attached to the indene moiety. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Inden-3-YL)propanoic acid typically involves the following steps:

Starting Material: The synthesis begins with indene, which is commercially available or can be synthesized from coal tar.

Functionalization: The indene undergoes functionalization to introduce the propanoic acid group. This can be achieved through a series of reactions, including Friedel-Crafts acylation, followed by reduction and carboxylation.

Reaction Conditions: The reactions are typically carried out under controlled conditions, using catalysts such as aluminum chloride for the Friedel-Crafts acylation and palladium on carbon for the reduction step.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions: 3-(1H-Inden-3-YL)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed for substitution reactions.

Major Products:

Oxidation: Produces ketones or carboxylic acids.

Reduction: Yields alcohols or aldehydes.

Substitution: Results in halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Chemistry: 3-(1H-Inden-3-YL)propanoic acid is used as a building block in organic synthesis

Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. These compounds can help elucidate biological pathways and mechanisms.

Medicine: The compound and its derivatives are investigated for their therapeutic potential. They may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making them candidates for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties contribute to the development of high-performance products.

Mecanismo De Acción

The mechanism of action of 3-(1H-Inden-3-YL)propanoic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved can vary, but they often include signal transduction, gene expression, and metabolic processes.

Comparación Con Compuestos Similares

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-3-propionic acid: Known for its antioxidant properties and potential neuroprotective effects.

Indene-2-carboxylic acid: Another indene derivative with distinct chemical properties.

Uniqueness: 3-(1H-Inden-3-YL)propanoic acid is unique due to its specific structure, which combines the indene moiety with a propanoic acid group

Actividad Biológica

3-(1H-Inden-3-YL)propanoic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article synthesizes various research findings to elucidate its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C12H11O2

- Molecular Weight : 201.22 g/mol

- Structure : The compound features an indene ring structure attached to a propanoic acid moiety, which contributes to its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant antibacterial and antifungal properties. The compound has been evaluated against various microbial strains, showcasing its potential as a therapeutic agent.

Antimicrobial Activity

A study demonstrated that derivatives of this compound showed varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through micro broth dilution methods, revealing effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | 32 | S. aureus |

| This compound | 64 | E. coli |

The mechanisms underlying the biological activity of this compound are not fully elucidated; however, several hypotheses have emerged from related studies on indole derivatives:

- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall formation, leading to cell lysis.

- Membrane Disruption : The lipophilic nature of the indene structure may facilitate membrane penetration, resulting in increased permeability and subsequent cell death.

- Anti-inflammatory Effects : Some derivatives exhibit the ability to modulate inflammatory pathways, potentially reducing cytokine release and oxidative stress.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

- Antibacterial Study : A comparative study assessed the antibacterial properties of several indole derivatives, including this compound. Results indicated that this compound exhibited superior activity against Bacillus cereus compared to traditional antibiotics like oxytetracycline .

- Anti-inflammatory Research : Another study explored the anti-inflammatory potential of indole derivatives, suggesting that this compound may inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro .

Propiedades

IUPAC Name |

3-(3H-inden-1-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c13-12(14)8-7-10-6-5-9-3-1-2-4-11(9)10/h1-4,6H,5,7-8H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXELOVCQOUGAHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(C2=CC=CC=C21)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.